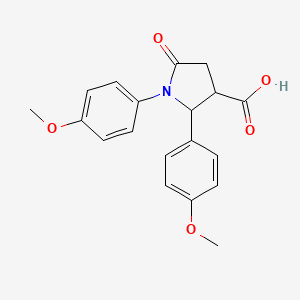

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 896620-18-1) is a pyrrolidine-3-carboxylic acid derivative featuring two 4-methoxyphenyl substituents at the 1- and 2-positions of the pyrrolidine ring and a ketone group at position 3. This compound is primarily used in research and development, particularly in synthesizing advanced heterocyclic systems for pharmaceutical and materials science applications .

Properties

IUPAC Name |

1,2-bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-14-7-3-12(4-8-14)18-16(19(22)23)11-17(21)20(18)13-5-9-15(25-2)10-6-13/h3-10,16,18H,11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBKJKQBOSAGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CC(=O)N2C3=CC=C(C=C3)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the intermediate compounds, which are then subjected to cyclization and oxidation reactions to yield the final product. Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions where methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds .

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Key Features : Derivatives include chloro, hydroxyl, isopropyl, nitro, and heterocyclic moieties (e.g., oxadiazole, triazole) at the benzene ring.

- Antioxidant Activity: A derivative with a 4,5-dihydro-1,3,4-oxadiazol-2-yl group exhibited 1.5× higher antioxidant activity than ascorbic acid in DPPH assays . Another triazole-containing derivative showed 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .

- Applications : These compounds are explored for therapeutic use in oxidative stress-related pathologies (e.g., neurodegenerative diseases, diabetes) due to ROS-scavenging capabilities .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

- Key Features : A simpler analogue with a methyl group replacing the aromatic substituents.

- Properties: Lower molecular weight (≈157.16 g/mol) compared to the target compound (≈397.4 g/mol).

5-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (CAS: 1375471-51-4)

- Key Features : A pyridine-based analogue with a hydroxylphenyl group and methyl substituent.

- Properties : Molecular weight 245.23 g/mol; structurally distinct due to the pyridine core but shares a carboxylic acid group. The hydroxyl group may enhance solubility but reduce metabolic stability compared to methoxy groups .

Key Findings :

Electron-Donating Groups : Methoxy and hydroxyl groups enhance antioxidant activity by stabilizing radical intermediates, as seen in the chloro-hydroxyphenyl derivatives .

Heterocyclic Moieties : Oxadiazole and triazole rings in pyrrolidine derivatives significantly boost radical scavenging, likely due to increased conjugation and redox activity .

Aromatic vs. Aliphatic Substituents : The target compound’s bis(4-methoxyphenyl) groups likely improve lipophilicity and membrane permeability compared to the methyl or hydroxyl-substituted analogues, though biological data are lacking .

Biological Activity

1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 896620-18-1) is an organic compound with potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological mechanisms, and research findings related to its efficacy.

- Molecular Formula : CHNO

- Molar Mass : 341.36 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with various reagents to form intermediate compounds that undergo cyclization and oxidation. Common reagents include Grignard reagents and oxidizing agents like potassium permanganate .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit varying degrees of antimicrobial activity against Gram-positive bacteria. For instance, compounds structurally similar to this compound were tested against strains like Staphylococcus aureus and Enterococcus faecalis, showing promising results .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | < 64 µg/mL |

| Compound B | E. faecalis | < 32 µg/mL |

| This compound | Not yet tested | - |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays using A549 human lung cancer cells demonstrated that modifications to the compound significantly affected its cytotoxicity. For example, one derivative reduced cell viability by 63.4% compared to untreated controls, while another variant achieved a reduction of up to 21.2% .

Table 2: Anticancer Activity Against A549 Cells

| Compound | Viability (%) | Statistical Significance (p-value) |

|---|---|---|

| Control (untreated) | 100% | - |

| Compound X | 63.4% | < 0.05 |

| Compound Y (with substitution) | 21.2% | < 0.001 |

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The exact mechanisms remain under investigation, but initial findings suggest modulation of apoptotic pathways and inhibition of cell cycle progression as potential modes of action .

Case Studies

Recent research highlighted the structure-dependent nature of the biological activity associated with this compound class. For instance, one study indicated that introducing specific substituents on the phenyl rings could enhance anticancer efficacy significantly compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation of substituted anilines with cyclic ketones or anhydrides. For example, analogous compounds (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) are synthesized via refluxing itaconic acid with aniline derivatives in water, followed by esterification using catalytic sulfuric acid . Optimizing solvent polarity (e.g., water vs. toluene) and acid catalysts (e.g., H₂SO₄ vs. Lewis acids) can improve yields by 15–30%. Reaction monitoring via TLC or HPLC is critical to identify intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

- Methodological Answer : High-resolution NMR (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. For example, coupling constants in the pyrrolidine ring (e.g., J = 6–8 Hz for trans protons) help distinguish cis/trans configurations. IR spectroscopy validates the carbonyl (C=O) stretch (~1700 cm⁻¹) and carboxylic acid groups. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, particularly for methoxyphenyl substituents .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the pyrrolidone ring. Avoid prolonged exposure to light, as methoxyphenyl groups may undergo photodegradation. Lyophilization is advised for long-term storage (>6 months) .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric mixtures of this compound be resolved?

- Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) to separate enantiomers. Dynamic NMR (DNMR) at variable temperatures can reveal rotational barriers in substituents. For example, methoxyphenyl groups may exhibit restricted rotation, causing signal splitting at low temperatures .

Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its activity?

- Methodological Answer : Co-solvent systems (e.g., DMSO:PBS ≤ 1% v/v) or micellar encapsulation (using cyclodextrins) enhance solubility. Adjust pH to 7.4 via sodium bicarbonate to ionize the carboxylic acid group, improving aqueous solubility. Validate stability via HPLC before assays .

Q. How do steric and electronic effects of the 4-methoxyphenyl groups influence reactivity in downstream derivatization?

- Methodological Answer : Methoxy groups act as electron-donating substituents, activating the phenyl ring for electrophilic substitution but sterically hindering nucleophilic attacks. For example, esterification at the carboxylic acid position requires bulky coupling agents (e.g., DCC/DMAP) to mitigate steric interference. DFT calculations predict charge distribution at reactive sites .

Q. What experimental controls are critical when assessing this compound’s inhibitory effects on enzymatic targets?

- Methodological Answer : Include a negative control (e.g., vehicle-only) and a positive control (e.g., known enzyme inhibitor). Pre-incubate the compound with the enzyme to rule out time-dependent inhibition. Use isothermal titration calorimetry (ITC) to quantify binding affinity and stoichiometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer : Cross-validate purity (>95% via HPLC) and stereochemical consistency (via X-ray crystallography). Differences in assay conditions (e.g., cell line variability, serum concentration) may explain contradictions. Meta-analysis of IC₅₀ values under standardized protocols (e.g., CLSI guidelines) is recommended .

Q. Why do synthetic yields vary significantly between batch and flow reactors?

- Methodological Answer : Flow reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the pyrrolidone ring). Batch reactors may suffer from localized overheating, lowering yields by 10–20%. Kinetic studies under both systems can identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.